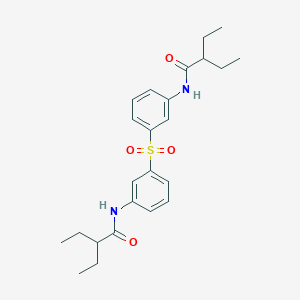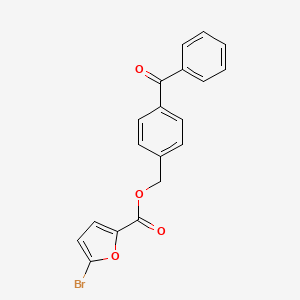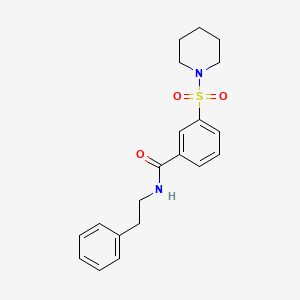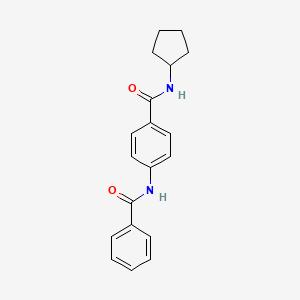![molecular formula C15H22N2O3S B3608921 N-cyclohexyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3608921.png)
N-cyclohexyl-4-[(dimethylamino)sulfonyl]benzamide
Übersicht
Beschreibung
N-cyclohexyl-4-[(dimethylamino)sulfonyl]benzamide, also known as MDL-73811, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-[(dimethylamino)sulfonyl]benzamide is primarily through the inhibition of carbonic anhydrase II. This enzyme plays a crucial role in the regulation of acid-base balance by catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme results in a decrease in the production of bicarbonate, leading to a decrease in the pH of the body fluids. This, in turn, can lead to a range of biological effects, including the inhibition of cancer cell growth and the reduction of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-[(dimethylamino)sulfonyl]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been extensively studied for its biological activities, making it a well-characterized compound. However, there are also limitations to its use. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Furthermore, its mechanism of action is primarily through the inhibition of carbonic anhydrase II, which may limit its usefulness in experiments that do not involve this enzyme.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-4-[(dimethylamino)sulfonyl]benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its effectiveness in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, studies are needed to explore its potential as an anti-inflammatory and analgesic agent in the treatment of pain and inflammation.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-[(dimethylamino)sulfonyl]benzamide has been extensively studied for its biological activities. It has been found to exhibit potent inhibitory effects on the enzyme carbonic anhydrase II, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. Furthermore, it has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(2)21(19,20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYARZBFOWPDNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B3608841.png)
![methyl 3-[(4-morpholinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3608847.png)
![6-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3608850.png)
![methyl 3-{[(4-methyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3608855.png)
![methyl 3-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3608862.png)


![N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B3608894.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3608901.png)
![{4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3608904.png)


